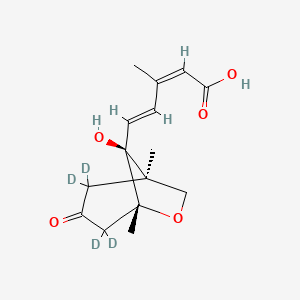

Phaseic acid-d4

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H20O5 |

|---|---|

Peso molecular |

284.34 g/mol |

Nombre IUPAC |

(2Z,4E)-3-methyl-5-[(1R,5R,8S)-2,2,4,4-tetradeuterio-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]penta-2,4-dienoic acid |

InChI |

InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1/i7D2,8D2 |

Clave InChI |

IZGYIFFQBZWOLJ-CTTFJGDKSA-N |

SMILES isomérico |

[2H]C1(C(=O)C([C@@]2([C@@]([C@]1(CO2)C)(/C=C/C(=C\C(=O)O)/C)O)C)([2H])[2H])[2H] |

SMILES canónico |

CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Phaseic Acid-d4 in Plant Biology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of phaseic acid-d4 in plant biology research. As a deuterium-labeled internal standard, this compound is a critical tool for the accurate quantification of phaseic acid (PA), a key catabolite of the phytohormone abscisic acid (ABA). Understanding the dynamics of PA is essential for elucidating the intricate signaling networks that govern plant development and stress responses.

The Significance of Abscisic Acid and its Catabolism

Abscisic acid is a central regulator of several key processes in plants, including seed dormancy and germination, stomatal closure, and adaptation to environmental stressors such as drought and salinity. The physiological effects of ABA are tightly controlled by its biosynthesis, transport, and catabolism. The primary pathway for ABA catabolism involves its oxidation to 8'-hydroxy-ABA, which then spontaneously isomerizes to phaseic acid. While PA was initially considered an inactive degradation product, recent studies suggest it may possess some residual biological activity and its levels are crucial indicators of ABA turnover.

This compound as an Internal Standard

In modern plant biology research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the precise quantification of phytohormones due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation and matrix effects, where other components in the plant extract interfere with the ionization of the target analyte.

To correct for these variations, a stable isotope-labeled internal standard is added to the sample at a known concentration at the beginning of the extraction procedure. This compound, a deuterated form of phaseic acid, serves as an ideal internal standard for PA quantification. Its chemical and physical properties are nearly identical to endogenous PA, ensuring that it behaves similarly during extraction, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled PA by the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved, regardless of sample loss or matrix effects.

Quantitative Data and Method Validation

The use of this compound as an internal standard has enabled the reliable quantification of PA in various plant tissues and under different experimental conditions. The following tables summarize typical quantitative data and method validation parameters from studies utilizing this approach.

Table 1: Typical Concentrations of Phaseic Acid in Plant Tissues

| Plant Species | Tissue | Condition | Phaseic Acid Concentration (ng/g FW) | Reference |

| Arabidopsis thaliana | Rosette Leaves | Well-watered | 5 - 15 | (estimated) |

| Arabidopsis thaliana | Rosette Leaves | Drought-stressed | 50 - 200+ | (estimated) |

| Bauhinia variegata | Leaves | Mid-day | ~40 - 120 | |

| Malus domestica (Apple) | Leaves | Unspecified | Not specified | |

| Malus domestica (Apple) | Flowers | Unspecified | Not specified |

Table 2: Method Validation Parameters for Phaseic Acid Quantification using a Deuterated Internal Standard

| Parameter | Typical Value | Reference |

| Recovery | 67% - 87% | |

| Limit of Quantification (LOQ) | 4 - 20 ng/g | |

| Linearity (R²) | > 0.99 | (for general phytohormones) |

| Precision (RSD) | < 15% | (for ABA) |

| Accuracy | 85% - 115% | (for general phytohormones) |

Experimental Protocols

The following is a detailed, synthesized protocol for the quantification of phaseic acid in plant tissues using this compound as an internal standard.

Sample Preparation and Extraction

-

Harvesting and Freezing: Harvest plant tissue (e.g., leaves, roots, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction Solvent Preparation: Prepare an extraction solvent of 80:19:1 (v/v/v) acetone/water/acetic acid.

-

Internal Standard Spiking: To a known weight of the powdered plant tissue (e.g., 100 mg), add a precise volume of the extraction solvent containing a known concentration of this compound.

-

Extraction: Vortex the sample vigorously and incubate on a shaker at 4°C in the dark for a specified period (e.g., 1-4 hours).

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 30:70 methanol:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: A reversed-phase C18 column is commonly used for the separation of ABA and its metabolites.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

-

-

Gradient Program: The gradient should be optimized to achieve good separation of phaseic acid from other compounds. A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of ABA and its metabolites.

-

Data Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM mode, specific precursor-to-product ion transitions are monitored for both the analyte (phaseic acid) and the internal standard (this compound).

-

Phaseic Acid: The precursor ion ([M-H]⁻) is selected and fragmented, and a specific product ion is monitored.

-

This compound: The corresponding precursor and product ions with a mass shift equivalent to the number of deuterium atoms are monitored.

-

-

Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte to achieve the best signal intensity.

-

Signaling Pathways and Experimental Workflow

Abscisic Acid Catabolism Pathway

The following diagram illustrates the primary catabolic pathway of abscisic acid to phaseic acid and its subsequent conversion to dihydrophaseic acid.

Caption: The catabolic pathway of abscisic acid (ABA) to phaseic acid (PA).

Core Abscisic Acid Signaling Pathway

This diagram outlines the core components of the ABA signaling pathway, which regulates downstream responses to stress and developmental cues.

The Role of Phaseic Acid-d4 in Elucidating Abscisic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, including seed dormancy, germination, and responses to biotic and abiotic stresses. The endogenous concentration of ABA is tightly regulated through a dynamic interplay of biosynthesis, catabolism, and transport. A primary catabolic pathway for ABA involves its oxidation to phaseic acid (PA). Understanding the flux through this metabolic pathway is crucial for comprehending how plants modulate their responses to environmental cues.

This technical guide delves into the role of phaseic acid-d4 as a key tool in the study of ABA metabolism. It is important to clarify that this compound is not a naturally occurring metabolite. Instead, it serves as a deuterated internal standard for the accurate quantification of endogenous phaseic acid. The use of such stable isotope-labeled standards is indispensable for precise measurements using mass spectrometry-based techniques, allowing researchers to unravel the intricate dynamics of ABA catabolism. This guide will provide an in-depth overview of the ABA metabolic pathway, quantitative data on ABA and phaseic acid levels in various plant species under different conditions, detailed experimental protocols for their analysis, and visualizations of the key pathways and workflows.

Abscisic Acid Metabolism and the Formation of Phaseic Acid

The catabolism of abscisic acid is a critical process for regulating its bioactive levels within plant tissues. The primary route of ABA degradation is through oxidation, primarily at the 8'-methyl group, a reaction catalyzed by a family of cytochrome P450 monooxygenases known as CYP707As. This hydroxylation results in an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to form phaseic acid. Phaseic acid can be further metabolized to dihydrophaseic acid (DPA).

dot

Caption: Metabolic pathway of abscisic acid to phaseic acid.

Abscisic Acid Signaling Pathway

Abscisic acid exerts its effects by binding to intracellular receptors, initiating a signaling cascade that ultimately leads to changes in gene expression and physiological responses. The core components of the ABA signaling pathway have been well-characterized and involve a double-negative regulatory mechanism. In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit SNF1-related protein kinases 2 (SnRK2s). When ABA is present, it binds to PYR/PYL/RCAR receptors, causing a conformational change that allows them to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which then phosphorylate downstream targets, including transcription factors, to regulate gene expression.

dot

Caption: Core signaling pathway of abscisic acid.

Quantitative Analysis of Abscisic Acid and Phaseic Acid

The precise quantification of ABA and its metabolites is essential for understanding their roles in plant physiology. The tables below summarize representative endogenous levels of ABA and phaseic acid in different plant species under various conditions. These values are typically in the range of nanograms per gram of fresh weight (ng/g FW).

Table 1: Endogenous Levels of Abscisic Acid (ABA) and Phaseic Acid (PA) in Tomato (Solanum lycopersicum) under Salinity Stress

| Treatment | Tissue | ABA (ng/g FW) | Phaseic Acid (ng/g FW) | Reference |

| Control | Leaves | < 50 | Not Reported | [1][2] |

| Control | Roots | < 50 | Not Reported | [1][2] |

| 100 mM NaCl | Leaves | ~165 | Not Reported | [1][2] |

| 100 mM NaCl | Roots | ~263 | Not Reported | [1][2] |

| 150 mM NaCl | Leaves | 312 | Not Reported | [1][2] |

| 150 mM NaCl | Roots | 550 | Not Reported | [1][2] |

Table 2: Endogenous Levels of Abscisic Acid (ABA) in Rice (Oryza sativa) under Drought Stress

| Treatment | Duration | ABA Concentration (% increase from control) | Reference |

| Drought | 7 days | 74.6% | [3][4] |

| Drought | 14 days | 82.8% | [3][4] |

| Drought | 28 days | 99.4% | [3][4] |

| Drought + 0.5 mM SA | 7 days | 64.6% | [3][4] |

| Drought + 0.5 mM SA | 14 days | 74.3% | [3][4] |

| Drought + 0.5 mM SA | 28 days | 78.5% | [3][4] |

Experimental Protocols for ABA and Phaseic Acid Quantification

The accurate quantification of ABA and phaseic acid from plant tissues requires a robust and validated methodology. The following is a generalized protocol based on common practices in the field, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Sample Preparation and Homogenization

-

Harvesting: Harvest approximately 50-100 mg of fresh plant tissue (e.g., leaves, roots, seeds).

-

Flash Freezing: Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.[5]

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer with steel beads.[6][7]

Extraction

-

Extraction Solvent: Prepare an extraction solvent such as 80% acetonitrile (B52724) with 1% acetic acid or a mixture of isopropanol, water, and hydrochloric acid.[5][7]

-

Internal Standards: Add a known amount of deuterated internal standards, including ABA-d6 and this compound, to the extraction solvent.

-

Extraction: Add 1 mL of the cold extraction solvent containing internal standards to the powdered tissue.[5][7]

-

Vortexing and Incubation: Vortex the mixture vigorously and incubate at 4°C with shaking for a specified period (e.g., 1 hour to overnight).[6]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[7]

-

Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones.

Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 100% methanol (B129727) followed by the extraction solvent without acid.[5][8]

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 1% acetic acid in water) to remove polar impurities.[7]

-

Elution: Elute the phytohormones from the cartridge using a stronger solvent, such as 80% acetonitrile with 1% acetic acid.[7]

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a speed vacuum.[5][7]

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase.[5]

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Separate the phytohormones using a reverse-phase C18 column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[5]

-

Mass Spectrometry Detection: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its deuterated internal standard are monitored for high selectivity and sensitivity.[5]

dot

Caption: Generalized experimental workflow for phytohormone analysis.

Conclusion

The study of abscisic acid metabolism is fundamental to understanding plant responses to their environment. The use of deuterated internal standards, such as this compound, in conjunction with sensitive analytical techniques like LC-MS/MS, has revolutionized our ability to accurately quantify these low-abundance signaling molecules. The methodologies and data presented in this guide provide a framework for researchers to investigate the intricate roles of ABA and its catabolites in plant health and disease, and for professionals in drug development to explore potential targets for modulating plant stress tolerance. As our understanding of these pathways deepens, so too will our capacity to develop innovative strategies for crop improvement and sustainable agriculture.

References

- 1. iris.unibas.it [iris.unibas.it]

- 2. Abscisic acid root and leaf concentration in relation to biomass partitioning in salinized tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of ABA and SA in Rice (Oryza sativa L.) Grown Under Drought Stress | Journal of Climate Change [cspub-jcc-submission.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. plantsuccess.org [plantsuccess.org]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Phaseic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseic acid-d4 is the deuterated form of phaseic acid, a significant catabolite of the plant hormone abscisic acid (ABA). While phaseic acid itself is a key player in plant stress responses, such as photosynthesis arrest and abscission, recent research has unveiled its intriguing pharmacological activities in mammals. Notably, phaseic acid acts as an antagonist for the N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptor, suggesting its potential as a neuroprotective agent. The deuterated analogue, this compound, serves as an invaluable tool in metabolic studies and as an internal standard for the accurate quantification of phaseic acid in biological matrices using mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is structurally identical to phaseic acid, with the exception of four deuterium (B1214612) atoms replacing four hydrogen atoms. This isotopic labeling provides a distinct mass difference, crucial for its use in quantitative mass spectrometry.

Table 1: General and Physicochemical Properties of Phaseic Acid and this compound

| Property | Phaseic Acid | This compound |

| IUPAC Name | (2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid | (2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid-d4 |

| Molecular Formula | C₁₅H₂₀O₅ | C₁₅H₁₆D₄O₅[1] |

| Molecular Weight | 280.32 g/mol | 284.34 g/mol [1] |

| CAS Number | 24394-14-7 | 721948-57-8[1] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. | Similar to Phaseic Acid |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, are not widely available in the public domain. Researchers utilizing this compound would typically generate this data in-house for verification. However, based on the structure, the following are the expected key characteristics:

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+H)⁺ at m/z 285.35 and other fragment ions with a +4 Da shift compared to unlabeled phaseic acid. The fragmentation pattern would be instrumental in structural confirmation and quantification.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be similar to that of phaseic acid, but with the absence of signals corresponding to the four deuterated positions. The integration of the remaining proton signals would be consistent with the C₁₅H₁₆D₄O₅ structure.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all 15 carbon atoms. The carbons directly bonded to deuterium would exhibit a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift compared to the corresponding carbons in unlabeled phaseic acid.

-

Experimental Protocols

Synthesis of this compound

A common method for the preparation of deuterated phaseic acid involves an equilibrium reaction between phaseic acid and 8'-hydroxyabscisic acid in a deuterated solvent. A detailed protocol, based on the work of Hirai et al. (2003), is outlined below.[2]

Objective: To synthesize 7'-deuterium-labeled phaseic acid (this compound) for use as an internal standard.

Materials:

-

Phaseic acid

-

8'-Hydroxyabscisic acid

-

Deuterium oxide (D₂O)

-

Methanol-d4 (CD₃OD)

-

Sodium deuteroxide (NaOD) in D₂O

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Equilibrium Reaction: Dissolve a mixture of phaseic acid and 8'-hydroxyabscisic acid in a solution of NaOD in D₂O. The basic conditions facilitate the equilibrium between the two compounds. Allow the reaction to proceed at room temperature for several hours to ensure sufficient deuterium exchange at the 7'-position.

-

Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 3 using HCl. Extract the deuterated compounds with ethyl acetate.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude deuterated product mixture.

-

Purification:

-

Silica Gel Chromatography: Subject the crude product to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the deuterated phaseic acid from other components.

-

High-Performance Liquid Chromatography (HPLC): For high purity, further purify the collected fractions containing deuterated phaseic acid by reversed-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in water (containing a small amount of formic or acetic acid) is typically used.

-

Workflow for Synthesis and Purification of this compound

Caption: A flowchart illustrating the synthesis and purification of this compound.

Quantitative Analysis using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of endogenous phaseic acid in biological samples by isotope dilution mass spectrometry.

Objective: To accurately quantify phaseic acid in a plant tissue sample.

Materials:

-

Plant tissue sample

-

This compound of known concentration

-

Extraction solvent (e.g., methanol/water/acetic acid mixture)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Sample Preparation: Homogenize the plant tissue in the extraction solvent.

-

Spiking: Add a known amount of this compound internal standard to the homogenate.

-

Extraction and Clean-up: Centrifuge the sample to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

LC-MS Analysis: Inject the purified extract onto an LC-MS system.

-

Chromatographic Separation: Use a C18 column to separate phaseic acid from other metabolites.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled phaseic acid and this compound.

-

-

Quantification: The concentration of endogenous phaseic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow for Quantitative Analysis

Caption: A simplified workflow for the quantification of phaseic acid using this compound as an internal standard.

Signaling Pathways

Abscisic Acid (ABA) Signaling Pathway

Phaseic acid is a direct catabolite of ABA, and its levels are intricately linked to the ABA signaling cascade, which is central to plant development and stress responses.

Caption: The core ABA signaling pathway leading to stress responses and the role of ABA catabolism to phaseic acid.

Phaseic Acid as an NMDA Receptor Antagonist

In the mammalian central nervous system, phaseic acid has been identified as an antagonist of the NMDA receptor. Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a process implicated in various neurological disorders. Phaseic acid can mitigate this by blocking the receptor.

Caption: A diagram illustrating the role of phaseic acid as an antagonist of the NMDA receptor, preventing excitotoxicity.

Conclusion

This compound is an essential tool for researchers studying the metabolism and physiological roles of phaseic acid in both plant and animal systems. Its stable isotopic labeling allows for precise and accurate quantification, which is critical for understanding the dynamic regulation of this important signaling molecule. While detailed public data on its spectroscopic properties are limited, the established methods for its synthesis and use provide a solid foundation for its application in advanced research. The dual role of its parent compound, phaseic acid, in plant stress and mammalian neuroregulation highlights the exciting and diverse avenues of investigation where this compound will continue to be a valuable asset.

References

Technical Guide: The Biosynthesis of Phaseic Acid from Abscisic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a pivotal sesquiterpenoid plant hormone that orchestrates a multitude of physiological and developmental processes. Its roles include regulating seed dormancy, germination, and mediating adaptive responses to environmental stresses like drought and salinity.[1] The cellular concentration of ABA is meticulously controlled by a dynamic equilibrium between its biosynthesis and catabolism.[1][2] The primary catabolic pathway, which serves as a key regulatory point for inactivating ABA, is its oxidative conversion to phaseic acid (PA).[3][4] Understanding this pathway is crucial for developing strategies to modulate plant stress tolerance and for screening compounds that may interact with these key regulatory enzymes. This guide provides a detailed overview of the biosynthetic conversion of ABA to phaseic acid, including the enzymes involved, quantitative kinetic data, and relevant experimental methodologies.

The Core Biosynthetic Pathway: From Abscisic Acid to Phaseic Acid

The conversion of abscisic acid to phaseic acid is a two-step process involving an initial enzymatic hydroxylation followed by a spontaneous molecular rearrangement. This pathway is considered the predominant route for ABA inactivation in most plant tissues.[2][5]

Step 1: 8'-Hydroxylation of Abscisic Acid

The initial and rate-limiting step in the catabolism of ABA is the hydroxylation of the 8'-methyl group of the (+)-ABA molecule.[2][3][6] This reaction produces an unstable intermediate, 8'-hydroxy abscisic acid (8'-OH-ABA).[7][8]

-

Enzyme: This reaction is catalyzed by (+)-abscisic acid 8'-hydroxylase (EC 1.14.13.93).[5][9]

-

Enzyme Family: Extensive research has identified this enzyme as a cytochrome P450 monooxygenase (P450) .[1][5] Specifically, members of the CYP707A gene family encode ABA 8'-hydroxylases in plants like Arabidopsis thaliana.[1][6][7]

-

Cofactors and Substrates: The reaction requires NADPH and molecular oxygen (O₂) as co-substrates.[5][9]

Step 2: Spontaneous Isomerization to Phaseic Acid

The product of the initial hydroxylation, 8'-OH-ABA, is highly unstable.[7][10] It spontaneously and non-enzymatically undergoes an intramolecular rearrangement (cyclization) to form the more stable phaseic acid (PA).[1][2][8][11] This cyclization occurs via a nucleophilic attack of the 8'-hydroxyl group on the ketone of the ring structure.[11]

Further Catabolism of Phaseic Acid

Phaseic acid itself can be further metabolized, typically through reduction, to form dihydrophaseic acid (DPA).[3][8] This reaction is catalyzed by an enzyme known as phaseic acid reductase (PAR).[8] DPA is generally considered a biologically inactive catabolite.[8]

Pathway Visualization

The following diagram illustrates the conversion of Abscisic Acid to Dihydrophaseic Acid.

Quantitative Data: Enzyme Kinetics

The kinetic properties of ABA 8'-hydroxylase have been characterized, providing valuable quantitative insights into the efficiency of ABA catabolism. The table below summarizes data from studies on recombinant Arabidopsis CYP707A3 expressed in insect cells.[6]

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (min⁻¹) | K_s (µM) | Reference |

| CYP707A3 | Arabidopsis thaliana | (+)-ABA | 1.3 | 15 | 3.5 | [6] |

-

K_m (Michaelis constant): The substrate concentration at which the reaction rate is half of V_max. A low K_m indicates a high affinity of the enzyme for the substrate.

-

k_cat (Turnover number): The maximum number of substrate molecules converted to product per enzyme active site per unit time.

-

K_s (Binding constant): A measure of the affinity with which the substrate binds to the enzyme.

Experimental Protocols

The characterization of ABA 8'-hydroxylase activity is fundamental to studying ABA metabolism. Below is a generalized protocol for an in vitro enzyme assay based on methodologies cited in the literature.[5][6]

Protocol: In Vitro ABA 8'-Hydroxylase Activity Assay

Objective: To quantify the enzymatic conversion of (+)-ABA to phaseic acid by ABA 8'-hydroxylase in a microsomal preparation.

Principle: Microsomes containing the recombinant or native enzyme are incubated with (+)-ABA and the necessary cofactor, NADPH. Since the initial product, 8'-OH-ABA, is unstable, the reaction is monitored by quantifying the accumulation of the stable end-product, phaseic acid, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Enzyme Preparation:

-

Prepare microsomal fractions from a suitable expression system (e.g., baculovirus-infected insect cells or yeast expressing a specific CYP707A gene) or from plant tissues known to have high ABA 8'-hydroxylase activity (e.g., suspension-cultured maize cells).[5][6] Homogenize cells/tissues in an appropriate buffer and isolate the microsomal fraction via differential centrifugation.

-

-

Reaction Mixture Preparation (per reaction):

-

Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate: 2-5 µM (+)-Abscisic Acid.

-

Cofactor: 1 mM NADPH (prepare fresh).

-

Enzyme: 10-50 µg of microsomal protein.

-

Prepare a master mix of buffer and substrate. Keep on ice.

-

-

Enzymatic Reaction:

-

Pre-warm the reaction master mix to 30°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein and vortexing gently. To ensure NADPH is not limiting, it is often added last to start the reaction.

-

Incubate at 30°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Run a control reaction without NADPH or with heat-inactivated microsomes to account for non-enzymatic conversion or contamination.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a small volume of acid (e.g., 1 M HCl) to lower the pH to ~3.0. This protonates the organic acids (ABA, PA).

-

Add an internal standard (e.g., deuterated ABA or PA) for accurate quantification.

-

Extract the products by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the phases.

-

Carefully collect the upper organic phase. Repeat the extraction twice for complete recovery.

-

-

Sample Analysis:

-

Dry the pooled organic extracts under a stream of nitrogen gas.

-

Re-suspend the dried residue in a small volume of the initial mobile phase (e.g., 10% methanol (B129727) in water with 0.1% formic acid).

-

Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS).

-

Quantify the amount of phaseic acid produced by comparing its peak area to that of the internal standard and a standard curve of authentic PA.

-

Experimental Workflow Diagram

Conclusion

The hydroxylation of abscisic acid to 8'-hydroxy-ABA by the CYP707A family of enzymes, followed by its spontaneous conversion to phaseic acid, is the principal pathway for ABA catabolism in plants. This pathway is a critical control point for regulating ABA homeostasis, thereby influencing plant development and stress responses. The kinetic data and experimental protocols provided herein offer a foundation for researchers aiming to investigate this pathway further, whether for fundamental plant science research or for the development of novel compounds to enhance agricultural resilience.

References

- 1. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′‐hydroxylases: key enzymes in ABA catabolism | The EMBO Journal [link.springer.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A New Abscisic Acid Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis CYP707As encode (+)-abscisic acid 8'-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phaseic acid | Benchchem [benchchem.com]

- 9. (+)-abscisic acid 8'-hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phaseic acid - Wikipedia [en.wikipedia.org]

The Evolving Role of Phaseic Acid: From Abscisic Acid Catabolite to Active Plant Hormone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, phaseic acid (PA) was relegated to the footnotes of plant hormone research, largely considered an inactive breakdown product of the well-established stress hormone, abscisic acid (ABA). However, a growing body of evidence has necessitated a re-evaluation of this perspective. Recent studies have unveiled that PA is not merely a metabolic byproduct but an active signaling molecule in its own right, capable of eliciting physiological responses and interacting with the core ABA signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of phaseic acid as a plant hormone, with a focus on the experimental evidence that has redefined its role in plant physiology.

Discovery and Historical Perspective

The story of phaseic acid is intrinsically linked to that of abscisic acid. Following the discovery of ABA in the 1960s, researchers began to investigate its metabolism in plants. Early studies using radiolabeled ABA revealed its conversion to several metabolites. Among these, phaseic acid was identified as a major catabolite.[1] Initially, the prevailing view was that the conversion of ABA to PA was a mechanism of inactivation, a way for the plant to attenuate the potent effects of ABA, such as stomatal closure and seed dormancy.[2][3]

This perception began to shift as more sensitive analytical techniques and targeted physiological assays were developed. Researchers observed that exogenously applied phaseic acid could, in some instances, mimic the effects of ABA, albeit often to a lesser extent.[4] These early indications of biological activity hinted at a more complex role for PA than simple inactivation. It was not until the elucidation of the ABA signaling pathway and the identification of its receptors that the molecular basis for PA's activity began to be understood.[3]

Biosynthesis and Metabolism of Phaseic Acid

Phaseic acid is synthesized from abscisic acid through a two-step enzymatic process. The primary and rate-limiting step is the hydroxylation of ABA at the 8'-methyl group, catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (CYP707A).[5][6] This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously cyclizes to form phaseic acid.[5][7]

Phaseic acid itself is further metabolized, primarily through reduction, to form dihydrophaseic acid (DPA) and epi-dihydrophaseic acid (epi-DPA).[8] This metabolic cascade from the highly active ABA to the generally less active DPA represents a crucial pathway for regulating the levels of active stress hormones in plant tissues.

Quantitative Analysis of Phaseic Acid Levels

The concentration of phaseic acid in plant tissues is dynamic and responsive to environmental cues, particularly water stress. The development of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the precise quantification of PA and other ABA metabolites in various plant organs.

Table 1: Concentration of Phaseic Acid and Conjugated Phaseic Acid in Xylem Sap of Sunflower (Helianthus annuus) Plants under Varying Water Potentials.[9][10]

| Water Potential (MPa) | Phaseic Acid (pmol/mL) | Conjugated Phaseic Acid (pmol/mL) |

| -0.2 to -0.4 | ~10 | ~50 |

| -0.4 to -0.6 | ~50 | ~150 |

| -0.6 to -0.8 | ~200 | ~300 |

| -0.8 to -1.0 | ~400 | ~450 |

Data are approximated from graphical representations in the cited literature and represent a significant increase in both free and conjugated PA in the xylem sap of drought-stressed plants.

Physiological Role and Mechanism of Action

While generally less potent than ABA, phaseic acid has been shown to elicit a range of physiological responses in plants. Its effects are most notable in processes traditionally associated with ABA, such as stomatal regulation and inhibition of photosynthesis.[4][9]

Stomatal Regulation

Exogenous application of phaseic acid can induce stomatal closure, although typically at higher concentrations than ABA.[4] The precise dose-response relationship can vary depending on the plant species and experimental conditions. The ability of PA to influence stomatal aperture suggests that it contributes to the overall regulation of plant water status, working in concert with ABA.

Interaction with the ABA Signaling Pathway

The molecular basis for phaseic acid's biological activity lies in its ability to interact with components of the core ABA signaling pathway. This pathway is centered around a group of soluble receptors known as the PYR/PYL/RCAR family, which, upon binding ABA, inhibit the activity of Type 2C protein phosphatases (PP2Cs).[10][11] This de-repression allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream targets to initiate physiological responses.[10]

Studies have shown that phaseic acid can also bind to some members of the PYR/PYL/RCAR receptor family, albeit with a generally lower affinity than ABA.[12] This binding is sufficient to induce a conformational change in the receptor, enabling it to interact with and inhibit PP2Cs.[13] Consequently, PA can activate the ABA signaling cascade, leading to downstream effects.

Experimental Protocols

Extraction and Quantification of Phaseic Acid by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of phaseic acid from plant tissues. Optimization may be required for specific plant species and tissues.

1. Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Accurately weigh 50-100 mg of the frozen powder into a microcentrifuge tube.

2. Extraction:

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing a known amount of a deuterated internal standard (e.g., d3-PA) to the sample.

-

Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol and then water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol) to remove interfering compounds.

-

Elute the acidic hormones, including PA, with an acidified organic solvent (e.g., methanol with 1% formic acid).

4. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5-10 µL) into an LC-MS/MS system.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PA and its internal standard are monitored.

Conclusion and Future Directions

The discovery and subsequent characterization of phaseic acid's biological activity represent a significant advancement in our understanding of plant hormone signaling. No longer can PA be dismissed as an inert byproduct of ABA metabolism. It is now clear that phaseic acid is an active participant in the complex network of hormonal signals that govern plant responses to environmental stress. Its ability to interact with the core ABA signaling machinery, albeit with different characteristics than ABA, suggests a role in fine-tuning the plant's stress response.

Future research should focus on several key areas. Elucidating the specific roles of different PYR/PYL/RCAR receptors in perceiving PA versus ABA will be crucial. Further quantitative studies are needed to understand the spatio-temporal dynamics of PA concentrations in different tissues and under a wider range of stress conditions. Finally, exploring the potential for manipulating PA levels or its signaling pathway could offer novel strategies for developing crops with enhanced stress tolerance. The story of phaseic acid is a compelling example of how our understanding of biological systems evolves with technological advancements and a willingness to challenge long-held assumptions.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Calcium signals in guard cells enhance the efficiency by which abscisic acid triggers stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of (−)-phaseic acid - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Expression of ABA Metabolism-Related Genes Suggests Similarities and Differences Between Seed Dormancy and Bud Dormancy of Peach (Prunus persica) [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Phaseic Acid, an Endogenous and Reversible Inhibitor of Glutamate Receptors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of water stress on abscisic-acid levels and metabolism in roots of Phaseolus vulgaris L. and other plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. Type 2C protein phosphatases directly regulate abscisic acid-activated protein kinases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanism of high-affinity abscisic acid binding to PYL9/RCAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Commercial Suppliers and Technical Guide for High-Purity Phaseic Acid-d4

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial sources for high-purity Phaseic acid-d4, a critical tool for advanced analytical studies in plant biology and related fields. The document outlines its primary application as an internal standard in quantitative analysis, provides a general experimental protocol for its use, and illustrates key biological and experimental pathways.

Introduction to this compound

Phaseic acid is a significant catabolite of Abscisic Acid (ABA), a key plant hormone involved in regulating various physiological processes, including stress responses and seed development. This compound is the deuterium-labeled form of Phaseic acid. The incorporation of stable heavy isotopes like deuterium (B1214612) (²H or D) makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS).[1] When added to a sample at a known concentration, it co-elutes with the endogenous (unlabeled) Phaseic acid, but is distinguishable by its higher mass. This allows for precise quantification by correcting for analyte loss during sample preparation and variations in instrument response.

Commercial Supplier Data

The availability of high-purity this compound is essential for accurate and reproducible research. Below is a summary of a commercial supplier identified for this product. Researchers are advised to contact the supplier directly for the most current pricing, availability, and detailed certificates of analysis.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Form |

| MedchemExpress | This compound | HY-111973S | Information not publicly available. A Certificate of Analysis is typically provided with purchase. | Custom quantities may be available upon request. | Solid |

Note: Pricing information is dynamic and should be obtained directly from the supplier.

Experimental Protocols

The primary application of Phaseis acid-d4 is as an internal standard for the quantification of endogenous Phaseic acid in biological matrices, particularly plant tissues, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

General Protocol for Quantification of Phaseic Acid in Plant Tissue using this compound Internal Standard

This protocol provides a general workflow. Optimization of specific parameters such as sample amount, extraction solvent, and LC-MS conditions is crucial for different plant species and tissues.[2][3]

1. Sample Preparation and Extraction:

- Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

- To the homogenized tissue, add a pre-determined amount of this compound internal standard solution. The amount should be comparable to the expected endogenous levels of Phaseic acid.

- Add 1 mL of a cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile (B52724)/water mixture).

- Vortex the mixture vigorously and incubate at 4°C with shaking for at least 1 hour.

- Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

- Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- To remove interfering compounds, the crude extract can be passed through a solid-phase extraction cartridge (e.g., a C18 reverse-phase cartridge).

- Condition the cartridge with methanol, followed by water.

- Load the supernatant onto the cartridge.

- Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

- Elute the Phaseic acid and this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

- Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

3. Reconstitution and LC-MS/MS Analysis:

- Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

- Inject the sample into an LC-MS/MS system.

- Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution program, typically using acidified water and an organic solvent like acetonitrile or methanol.

- Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both endogenous Phaseic acid and the this compound internal standard.

4. Data Analysis:

- Integrate the peak areas for both the endogenous Phaseic acid and the this compound.

- Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

- Quantify the amount of endogenous Phaseic acid in the original sample by comparing this ratio to a standard curve generated with known amounts of unlabeled Phaseic acid and a fixed amount of the internal standard.

Mandatory Visualizations

Abscisic Acid (ABA) Catabolic Pathway

The following diagram illustrates the primary catabolic pathway of Abscisic Acid (ABA), leading to the formation of Phaseic Acid and its subsequent conversion to Dihydrophaseic Acid. This process is a key mechanism for regulating ABA levels within the plant.

Experimental Workflow for Phaseic Acid Quantification

This diagram outlines the logical flow of the experimental protocol for quantifying endogenous Phaseic Acid using this compound as an internal standard with LC-MS/MS.

References

Technical Guide: Phaseic Acid-d4 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phaseic acid-d4, a deuterated analog of the plant hormone phaseic acid. This document is intended for researchers in various fields, including plant biology, analytical chemistry, and drug metabolism studies, who require precise and reliable quantification of phaseic acid. The inclusion of detailed methodologies and visual workflows aims to facilitate the integration of this compound into established and novel research protocols.

Core Compound Data: this compound

This compound serves as an excellent internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Its chemical and physical properties are nearly identical to those of phaseic acid, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency. However, its increased mass, due to the incorporation of four deuterium (B1214612) atoms, enables distinct detection by a mass spectrometer.

| Property | Value | Source |

| CAS Number | 721948-57-8 | [1] |

| Molecular Formula | C₁₅H₁₆D₄O₅ | [1] |

| Molecular Weight | 284.34 g/mol | [1] |

| Unlabeled CAS Number | 24394-14-7 | [1] |

Experimental Protocol: Quantification of Phaseic Acid in Plant Tissues using LC-MS/MS with this compound Internal Standard

This protocol outlines a detailed procedure for the extraction, purification, and quantification of phaseic acid from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is crucial for accurate and reproducible measurements, which are essential for understanding plant physiology and stress responses.

Sample Preparation

-

Tissue Homogenization : Freeze fresh plant tissue (e.g., leaves, roots, seeds) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a high-speed agitator with ceramic beads.

-

Extraction :

-

To the powdered tissue, add a pre-chilled extraction solvent of acetone:water:acetic acid (80:19:1, v/v/v).

-

Add a known amount of this compound internal standard to the extraction mixture. The precise amount should be determined based on the expected concentration of endogenous phaseic acid in the sample.

-

Vortex the mixture vigorously and incubate at 4°C for at least one hour with continuous shaking.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled. However, with vigorous initial vortexing, a single extraction can yield sufficient recovery for accurate quantification when using an internal standard.[2]

-

Purification using Solid-Phase Extraction (SPE)

-

SPE Cartridge Conditioning : Use a solid-phase extraction cartridge (e.g., Oasis HLB) suitable for the retention of organic acids. Condition the cartridge by passing methanol (B129727) followed by water through it.

-

Sample Loading : Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove interfering polar compounds.

-

Elution : Elute the retained phaseic acid and this compound from the cartridge using a stronger organic solvent, such as methanol or acetonitrile (B52724).

-

Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : Use a C18 reversed-phase column for the separation of phaseic acid.

-

Mobile Phase : A typical mobile phase consists of two solvents: (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

-

Gradient : Employ a gradient elution to achieve optimal separation of phaseic acid from other metabolites. A representative gradient could start with a low percentage of solvent B, gradually increasing to a high percentage to elute the analyte.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Use electrospray ionization (ESI) in the negative ion mode, as organic acids readily form negative ions.

-

Detection Mode : Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of both phaseic acid and this compound and then monitoring specific product ions for each. This highly selective technique minimizes interferences from the sample matrix.[3]

-

MRM Transitions : Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer.

-

Data Analysis and Quantification

-

Calibration Curve : Prepare a series of calibration standards containing known concentrations of unlabeled phaseic acid and a constant concentration of this compound.

-

Quantification : The concentration of endogenous phaseic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Signaling Pathways and Workflows

Abscisic Acid Metabolism to Phaseic Acid

Phaseic acid is a key catabolite of abscisic acid (ABA), a crucial plant hormone involved in stress responses. Understanding this metabolic pathway is vital for interpreting the physiological state of a plant.

Experimental Workflow for Phaseic Acid Quantification

The following diagram illustrates the key steps in the quantitative analysis of phaseic acid using an internal standard, from sample collection to data analysis.

References

The Ubiquitous Presence of Phaseic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseic acid (PA) is a naturally occurring sesquiterpenoid in plants, primarily known as a major catabolite of the phytohormone abscisic acid (ABA).[1] As the principal product of ABA oxidation, the presence and concentration of phaseic acid are intrinsically linked to the regulation of ABA levels, which are crucial for a plant's response to various developmental cues and environmental stresses.[1][2] While often considered a less active degradation product, emerging evidence suggests that phaseic acid may possess its own biological activities, influencing physiological processes such as stomatal control and photosynthesis.[1][3] This technical guide provides an in-depth exploration of the natural occurrence of phaseic acid across different plant species, its biosynthesis, physiological significance, and the experimental protocols for its quantification.

Biosynthesis of Phaseic Acid

Phaseic acid is not synthesized de novo but is rather a product of the catabolism of abscisic acid. The primary route of ABA degradation is through oxidation, a process that is critical for maintaining ABA homeostasis within the plant.[4]

The biosynthesis of phaseic acid from ABA is a two-step process:

-

Hydroxylation of ABA: The process is initiated by the hydroxylation of the 8'-methyl group of ABA, which is catalyzed by the enzyme ABA 8'-hydroxylase . This enzyme is a member of the cytochrome P450 monooxygenase family, specifically the CYP707A subfamily.[5] This enzymatic reaction converts ABA into an unstable intermediate, 8'-hydroxy-ABA.

-

Spontaneous Cyclization: The 8'-hydroxy-ABA is unstable and spontaneously undergoes an intramolecular rearrangement (cyclization) to form phaseic acid.[5] This reaction occurs without enzymatic intervention.[1]

Further metabolism of phaseic acid can occur, leading to the formation of dihydrophaseic acid (DPA) and other conjugates, which are generally considered biologically inactive.

Natural Occurrence and Distribution of Phaseic Acid

Phaseic acid is ubiquitously distributed throughout the plant kingdom, reflecting the widespread presence and importance of its precursor, ABA. Its concentration varies significantly depending on the plant species, tissue type, developmental stage, and prevailing environmental conditions.

Quantitative Data on Phaseic Acid Occurrence

The following tables summarize the quantitative data on phaseic acid concentrations in various plant species under different physiological states.

| Plant Species | Tissue | Condition | Phaseic Acid Concentration | Reference |

| Hordeum vulgare (Barley) | Embryo | After-ripened, 12h imbibition | ~1.2 ng/embryo | [6] |

| Hordeum vulgare (Barley) | Embryo | Dormant, 12h imbibition | ~2.5 ng/embryo | [6] |

| Lycopersicon esculentum (Tomato) | Seeds (imbibed) | Wild Type | Ranging from ~1000 to ~4000 pmol/g DW | [7] |

| Oryza sativa (Rice) | Leaves | Natural Senescence | Increased levels observed | [8][9] |

| Arabidopsis thaliana | Seedlings | Drought Stress | Increased levels observed | [10] |

Note: DW = Dry Weight. Concentrations can vary based on the specific experimental conditions and analytical methods used.

Physiological Roles of Phaseic Acid

The primary physiological role of phaseic acid is linked to the catabolism and deactivation of ABA. By controlling the levels of active ABA, the formation of phaseic acid indirectly influences all ABA-mediated processes.

-

Seed Dormancy and Germination: The transition from a dormant to a germinating state in seeds is often associated with a decrease in ABA levels and a corresponding increase in phaseic acid. In barley, after-ripened (non-dormant) grains show a rapid conversion of ABA to phaseic acid upon hydration, which is less pronounced in dormant grains.[6][11] This suggests that the regulation of ABA catabolism to phaseic acid is a key step in the release from dormancy.[11]

-

Abiotic Stress Response: Plants accumulate ABA in response to abiotic stresses such as drought and salinity.[2] This triggers a signaling cascade leading to adaptive responses like stomatal closure to reduce water loss. The subsequent catabolism of ABA to phaseic acid is crucial for returning to a pre-stress state once the stress is alleviated. The levels of phaseic acid are often elevated in plants subjected to drought stress.[10]

-

Leaf Senescence: Leaf senescence is a programmed developmental process that is promoted by ABA.[8] In rice, the progression of leaf senescence is correlated with changes in the levels of ABA and its catabolites, including phaseic acid.[8][9]

-

Fruit Ripening: ABA is a key hormone in the ripening of many fruits.[12] The concentration of phaseic acid, as a metabolite of ABA, also changes during this process. For instance, in tomato fruit ripening, the levels of ABA and its metabolites are dynamically regulated.[7]

Independent Biological Activity

While largely considered a less active form of ABA, some studies indicate that phaseic acid may have its own biological functions. For example, in some plant species, phaseic acid has been shown to induce stomatal closure, although often less rapidly than ABA.[3] However, in other species like Vicia faba, it showed no effect.[3] It has also been observed to reduce photosynthesis in Arabidopsis.[1] The existence of a specific receptor for phaseic acid has been debated, but current evidence suggests it may interact with a subset of ABA receptors.[5]

ABA Signaling Pathway Leading to Stomatal Closure

The regulation of stomatal aperture is a critical ABA-mediated response to water stress. The conversion of ABA to phaseic acid is an integral part of modulating the intensity and duration of this response.

References

- 1. Phaseic acid - Wikipedia [en.wikipedia.org]

- 2. Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abscisic acid - Wikipedia [en.wikipedia.org]

- 5. Phaseic Acid, an Endogenous and Reversible Inhibitor of Glutamate Receptors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Dormancy in Barley by Blue Light and After-Ripening: Effects on Abscisic Acid and Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of ABA in triggering ethylene biosynthesis and ripening of tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokinin delays dark-induced senescence in rice by maintaining the chlorophyll cycle and photosynthetic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Comparative Analysis of Premature Senescence Leaf Mutants in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Abscisic acid, phaseic acid and gibberellin contents associated with dormancy and germination in barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Postharvest Tomato Fruit Ripening by Endogenous Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Phaseic Acid and its Deuterated Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseic acid (PA), a primary catabolite of the phytohormone abscisic acid (ABA), has long been considered an inactive byproduct. However, emerging research has revealed its distinct biological activities, ranging from the regulation of plant physiology to potential neuroprotective effects in mammals. This technical guide provides an in-depth analysis of the biological functions of phaseic acid and explores the potential implications of its deuterated form. By examining key signaling pathways, experimental data, and detailed methodologies, this document serves as a comprehensive resource for professionals in plant science and drug development.

Introduction

Phaseic acid (PA) is a sesquiterpenoid derived from the oxidative metabolism of abscisic acid (ABA), a crucial plant hormone involved in stress responses and developmental processes.[1][2] The conversion of ABA to PA is a key regulatory step in controlling the levels of active ABA in plant tissues.[3][4] While historically viewed as an inactive metabolite, recent studies have demonstrated that PA possesses intrinsic biological activity, capable of activating a subset of ABA receptors and exhibiting effects independent of its precursor.[1][2] Furthermore, the strategic incorporation of deuterium (B1214612) into bioactive molecules has been shown to favorably alter their metabolic stability and pharmacokinetic profiles, a concept that holds significant promise for the application of phaseic acid. This guide will delve into the known biological activities of PA, present relevant quantitative data, and provide detailed experimental protocols to facilitate further research in this area.

Biosynthesis and Metabolism of Phaseic Acid

The primary route of phaseic acid formation is through the catabolism of ABA. This process is initiated by the hydroxylation of the 8'-methyl group of ABA, a reaction catalyzed by the cytochrome P450 monooxygenase, ABA 8'-hydroxylase (CYP707A family).[3][4] This hydroxylation results in the formation of an unstable intermediate, 8'-hydroxy-ABA, which spontaneously cyclizes to form phaseic acid.[3][5] PA can be further metabolized to dihydrophaseic acid (DPA) by phaseic acid reductase (PAR).[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, metabolism and biological activity of a deuterated analogue of the plant hormone S-(+)-abscisic acid - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 5. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Phytohormones using Phaseic Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytohormones are a class of small signaling molecules that play a critical role in regulating a wide array of processes in plant growth, development, and response to environmental stimuli.[1] Their precise and accurate quantification at low concentrations is essential for fundamental plant science research, agricultural biotechnology, and the discovery of plant-derived compounds with therapeutic potential.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[2][3][4][5]

The use of stable isotope-labeled internal standards is crucial for reliable quantification to correct for analyte losses during sample preparation and to compensate for matrix effects during LC-MS/MS analysis.[6][7] This document provides a detailed protocol for the quantification of a range of phytohormones using Phaseic acid-d4 (PA-d4) as an internal standard. While deuterated standards for each analyte are ideal, a single, structurally similar internal standard can be employed for relative quantification and to monitor process efficiency, especially in targeted studies focusing on abscisic acid (ABA) and its metabolites. Phaseic acid is a major catabolite of ABA, making PA-d4 a suitable internal standard for studies involving the ABA signaling pathway.[8]

Materials and Reagents

-

Plant Tissue: Freshly harvested and immediately flash-frozen in liquid nitrogen.[1][9]

-

Solvents: Methanol (B129727) (HPLC grade), Isopropanol (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (Milli-Q or equivalent), Acetic Acid (glacial), Formic Acid.

-

Internal Standard: this compound (PA-d4). Other deuterated standards as required (e.g., d6-Abscisic Acid, d5-Indole-3-acetic acid, d5-Jasmonic Acid, d4-Salicylic Acid).[3][10]

-

Phytohormone Standards: Analytical grade standards for target phytohormones (e.g., Abscisic acid, Indole-3-acetic acid, Jasmonic acid, Salicylic acid, Gibberellins, Cytokinins).

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges.[9]

-

Other: Microcentrifuge tubes (1.5 mL or 2 mL), pipettes and tips, vortex mixer, centrifuge (capable of 16,000 x g and 4°C), nitrogen evaporator, tissue homogenizer (e.g., bead beater or mortar and pestle).[3][10]

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of each phytohormone standard and this compound at a concentration of 1 mg/mL in methanol.[3] For deuterated compounds, stock solutions can also be prepared in acetonitrile at 100 µg/mL.[3][4]

-

Working Solutions:

-

Prepare working solutions of the phytohormone standards by diluting the stock solutions in a mixture of methanol and water (e.g., 7:3 v/v) to concentrations appropriate for the calibration curve (e.g., 100 µg/mL for ABA and IAA; 200 µg/mL for JA and SA).[3][4]

-

Prepare a working solution of the internal standard, this compound. A combined internal standard stock solution can be prepared and diluted to a final concentration of, for example, 10-20 ng/mL in the extraction solution.[3][4]

-

Sample Preparation and Extraction

This protocol is adapted from established methods for phytohormone extraction.[1][3][4][9][11]

-

Sample Homogenization:

-

Weigh approximately 100 mg of frozen plant tissue into a pre-chilled 2 mL microcentrifuge tube containing grinding beads.[4][10]

-

Immediately homogenize the tissue to a fine powder using a bead beater or a pre-chilled mortar and pestle with liquid nitrogen.[1][11] Do not allow the sample to thaw.[11]

-

-

Extraction:

-

To the homogenized tissue, add 1 mL of pre-chilled (-20°C) extraction solvent. A commonly used solvent is a mixture of methanol:isopropanol:acetic acid (20:79:1 v/v/v).[1][11]

-

The extraction solvent should be spiked with the internal standard, this compound, to a final concentration of 100 nM.[10]

-

Vortex the tubes vigorously for 30 seconds to suspend the tissue.[1][10]

-

-

Centrifugation:

Solid Phase Extraction (SPE) Cleanup

For complex plant matrices, an SPE cleanup step is recommended to remove interfering substances.[12]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid in water. Do not allow the cartridge to dry out.[9]

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities.[1]

-

Elution: Elute the phytohormones with 1 mL of an elution solvent, such as 80% acetonitrile with 1% acetic acid, into a clean collection tube.[1]

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[1][3]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 1% acetic acid in water or a methanol:water mixture).[1][3]

-

Vortex and centrifuge one final time (16,000 x g, 5 min, 4°C) to pellet any insoluble material.[3]

-

Transfer the final supernatant to an LC-MS vial for analysis.

-

LC-MS/MS Analysis

The separation and detection of phytohormones are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]

-

LC System: A UHPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.[6]

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each phytohormone and this compound must be optimized.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Optimized LC-MS/MS Parameters for Target Phytohormones and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Abscisic Acid (ABA) | 263.1 | 153.1 | 50 | -22 |

| Phaseic Acid (PA) | 279.1 | 139.1 | 50 | -20 |

| This compound (IS) | 283.1 | 143.1 | 50 | -20 |

| Indole-3-acetic Acid (IAA) | 174.1 | 130.1 | 50 | -18 |

| Jasmonic Acid (JA) | 209.1 | 59.0 | 50 | -15 |

| Salicylic Acid (SA) | 137.0 | 93.0 | 50 | -25 |

| Gibberellin A3 (GA3) | 345.1 | 239.1 | 50 | -28 |

| trans-Zeatin | 218.1 | 135.1 | 50 | -30 |

Note: These values are examples and should be empirically optimized on the specific instrument used.

Table 2: Representative Quantitative Data and Validation Parameters

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |

| Abscisic Acid (ABA) | 8.5 | 0.05 | 0.15 | 85 - 105 |

| Phaseic Acid (PA) | 7.9 | 0.10 | 0.30 | 80 - 110 |

| Indole-3-acetic Acid (IAA) | 9.2 | 0.10 | 0.35 | 90 - 110 |

| Jasmonic Acid (JA) | 10.1 | 0.20 | 0.60 | 75 - 100 |

| Salicylic Acid (SA) | 11.5 | 0.08 | 0.25 | 88 - 108 |

| Gibberellin A3 (GA3) | 9.8 | 0.50 | 1.50 | 70 - 95 |

| trans-Zeatin | 6.4 | 0.02 | 0.06 | 92 - 112 |

Note: LOD, LOQ, and recovery should be determined experimentally as part of method validation.[5]

Visualizations

Caption: Experimental workflow for phytohormone quantification.

Caption: Simplified Abscisic Acid (ABA) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 5. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plantsuccess.org [plantsuccess.org]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 11. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 12. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]

Application Notes and Protocols for the Quantitative Analysis of Phaseic Acid-d4 in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseic acid (PA) is a key catabolite of the plant hormone abscisic acid (ABA). The dynamic regulation of ABA levels, through both biosynthesis and catabolism, is crucial for a plant's ability to respond to various developmental cues and environmental stresses, such as drought and salinity. Accurate quantification of PA provides valuable insights into the plant's hormonal regulation and stress response mechanisms. Phaseic acid-d4, a stable isotope-labeled internal standard, is instrumental for precise and accurate quantification of endogenous PA levels in complex plant matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for analyte loss during sample preparation and variations in mass spectrometric response, ensuring high-quality quantitative data.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in plant tissues, intended for researchers, scientists, and professionals in drug development seeking to investigate phytohormone dynamics.

Data Presentation

The following tables summarize representative quantitative data for the analysis of abscisic acid and its metabolites, including phaseic acid, in various plant tissues using LC-MS/MS with deuterated internal standards. These values are indicative and may vary depending on the specific plant matrix, instrumentation, and experimental conditions.

Table 1: Method Validation Parameters for Phytohormone Analysis in Arabidopsis thaliana [1][2]

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |